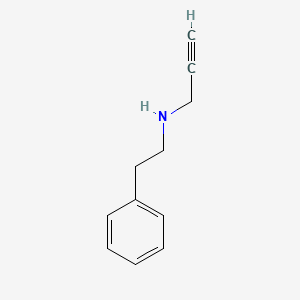

N-phenethylprop-2-yn-1-amine

CAS No.: 58185-47-0

Cat. No.: VC8125876

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58185-47-0 |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | N-(2-phenylethyl)prop-2-yn-1-amine |

| Standard InChI | InChI=1S/C11H13N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 |

| Standard InChI Key | LDYSJQKNEXGCPH-UHFFFAOYSA-N |

| SMILES | C#CCNCCC1=CC=CC=C1 |

| Canonical SMILES | C#CCNCCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Phenethylprop-2-yn-1-amine features a stereogenic center at the C1 position of the phenethyl group, conferring chirality. The propargyl group (-C≡CH) is directly bonded to the nitrogen atom, while the phenethyl moiety provides aromatic character. The SMILES notation C[C@@H](C1=CC=CC=C1)NCC#C and InChIKey UKYMPSBRJNWAAY-JTQLQIEISA-N unambiguously define its stereochemistry and connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | 159.23 g/mol | |

| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-yn-1-amine | |

| SMILES | C[C@@H](C1=CC=CC=C1)NCC#C | |

| InChIKey | UKYMPSBRJNWAAY-JTQLQIEISA-N |

Synthesis and Preparation

Propargylation of Phenethylamine

A common route involves the alkylation of (1S)-1-phenylethylamine with propargyl bromide under basic conditions. For example, treatment with potassium carbonate in THF at 0°C yields the target compound after purification by silica gel chromatography .

Representative Procedure:

-

Dissolve (1S)-1-phenylethylamine (10 mmol) in anhydrous THF.

-

Add propargyl bromide (12 mmol) and K₂CO₃ (15 mmol).

-

Stir at 0°C for 6 hours, then quench with water.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1) .

Asymmetric Synthesis

Chiral resolution or enantioselective catalysis may be employed to access the (S)-enantiomer. For instance, enzymatic transamination using ω-transaminases with pyridoxal phosphate cofactors has been reported for related amines, though applicability to this specific compound requires validation .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The terminal alkyne undergoes regioselective reactions with electrophiles:

-

Hydroamination: Catalyzed by gold(I) complexes, the alkyne reacts with amines to form enamine derivatives .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles, useful in bioconjugation .

Acid-Base Behavior

The amine group (pKa ~10) facilitates protonation under acidic conditions, enhancing solubility in aqueous media. This property is exploitable in salt formation for pharmaceutical formulations .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Propargyl alkylation | Propargyl bromide, K₂CO₃, THF | N-Phenethylprop-2-yn-1-amine |

| CuAAC | Azide, CuSO₄, sodium ascorbate | 1,4-Disubstituted triazole |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to acetylcholinesterase inhibitors and dopamine agonists. Its chiral center is critical for enantioselective interactions with biological targets .

Materials Science

Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(I) centers enhances gas storage capacity, though this application remains exploratory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume